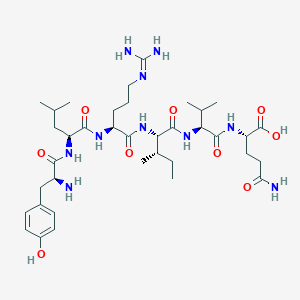
3-Hydroxypregnane-21-nitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypregnane-21-nitrile: is a synthetic organic compound belonging to the class of nitriles It is structurally characterized by the presence of a hydroxyl group at the third carbon and a nitrile group at the twenty-first carbon of the pregnane skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypregnane-21-nitrile can be achieved through several methods. One common approach involves the dehydration of 3-hydroxypregnane-21-carboxamide using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2) as dehydrating agents . Another method includes the oxidation of 3-hydroxypregnane-21-aldehyde followed by the Schmidt reaction with hydrazoic acid (HN3) in the presence of sulfuric acid (H2SO4) .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxypregnane-21-nitrile undergoes various chemical reactions, including:
Oxidation: Conversion to 3-oxo-pregnane-21-nitrile using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction to 3-hydroxypregnane-21-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the nitrile group can be converted to other functional groups like amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrolysis using aqueous acid or base.
Major Products:
Oxidation: 3-oxo-pregnane-21-nitrile.
Reduction: 3-hydroxypregnane-21-amine.
Substitution: 3-hydroxypregnane-21-carboxamide or 3-hydroxypregnane-21-carboxylic acid.
Applications De Recherche Scientifique
Chemistry: 3-Hydroxypregnane-21-nitrile is used as an intermediate in the synthesis of various steroids and other bioactive molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It serves as a model compound for understanding the behavior of nitrile-containing steroids in biological systems .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of steroidal drugs. Its ability to interact with specific receptors and enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various chemical processes .
Mécanisme D'action
3-Hydroxypregnane-21-nitrile exerts its effects through interactions with specific molecular targets, such as GABA_A receptors. It acts as a noncompetitive antagonist, inhibiting the potentiation induced by other steroids . The compound’s mechanism involves binding to the receptor and altering its conformation, thereby modulating the receptor’s activity and influencing neurotransmission .
Comparaison Avec Des Composés Similaires
- 3-Hydroxypregnane-21-carboxamide
- 3-Hydroxypregnane-21-aldehyde
- 3-Oxo-pregnane-21-nitrile
Comparison: 3-Hydroxypregnane-21-nitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic properties and receptor interactions, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
31020-69-6 |
|---|---|
Formule moléculaire |
C21H33NO |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)acetonitrile |
InChI |
InChI=1S/C21H33NO/c1-20-11-8-19-17(18(20)6-4-14(20)9-12-22)5-3-15-13-16(23)7-10-21(15,19)2/h14-19,23H,3-11,13H2,1-2H3 |
Clé InChI |
OPCMXKMPHKWUSD-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4CC#N)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


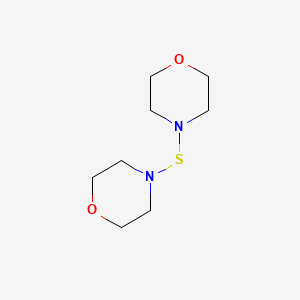
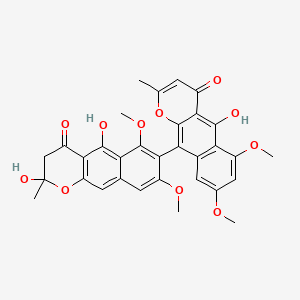
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
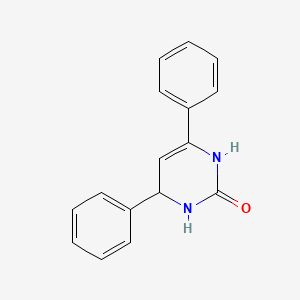
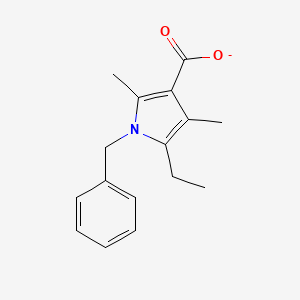
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
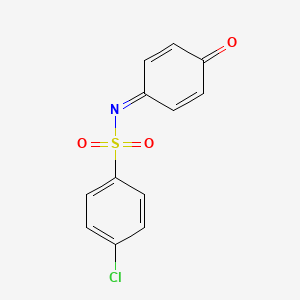
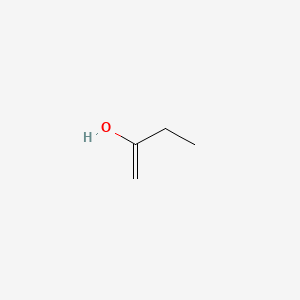
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
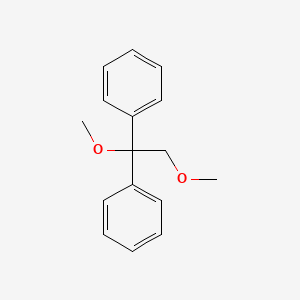
![N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide](/img/structure/B14168034.png)
![2-[4-(Azepan-1-yl)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B14168039.png)
